![molecular formula C8H8N2O B078770 1-Acetyl-2-phenyldiazene CAS No. 13443-97-5](/img/structure/B78770.png)
1-Acetyl-2-phenyldiazene
Übersicht
Beschreibung
1-Acetyl-2-phenyldiazene, also known as 1-(Phenyldiazenyl)ethanone, is an organic compound with the molecular formula C8H8N2O. It is a member of the diazene family, characterized by the presence of a diazene group (N=N) attached to an acetyl group and a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-2-phenyldiazene can be synthesized through the oxidation of 1-acyl-2-arylhydrazines. The process involves the use of oxidizing agents such as silver(I) salts, which facilitate the conversion of 1-acyl-2-arylhydrazines to 1-acyl-2-aryldiazenes. The reaction typically occurs under mild conditions, ensuring the stability of the diazene group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diazene derivatives.
Reduction: Reduction reactions can convert the diazene group back to the corresponding hydrazine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of substituted diazene derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Silver(I) salts, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Higher-order diazene derivatives.
Reduction Products: Corresponding hydrazines.
Substitution Products: Substituted diazene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-phenyldiazene involves its interaction with molecular targets through the diazene group. The compound can undergo electrophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular pathways involved depend on the nature of the substituents on the phenyl ring and the overall structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-aryldiazenes: Similar in structure but with different aryl groups.
1-Acyl-2-arylhydrazines: Precursors to 1-acetyl-2-phenyldiazene, differing by the presence of a hydrazine group instead of a diazene group.
Substituted Phenyldiazenes: Compounds with various substituents on the phenyl ring, leading to different chemical and biological properties
Uniqueness: this compound is unique due to its specific combination of an acetyl group, a diazene group, and a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biologische Aktivität
1-Acetyl-2-phenyldiazene, also known as 1-(phenyldiazenyl)ethanone, is an organic compound with the molecular formula CHNO. This compound belongs to the diazene family, characterized by the presence of a diazene group (N=N) attached to an acetyl group and a phenyl ring. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research.
This compound can be synthesized through the oxidation of 1-acyl-2-arylhydrazines using oxidizing agents like silver(I) salts. The reaction typically occurs under mild conditions to maintain the stability of the diazene group.
Chemical Reactions:
- Oxidation: Can form higher-order diazene derivatives.
- Reduction: Converts the diazene group back to hydrazine.
- Substitution: Electrophilic substitution can occur on the phenyl ring, leading to various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through electrophilic substitution reactions. This can lead to the formation of reactive intermediates capable of affecting various biochemical pathways.
Targets:
- Potential inhibition of inflammatory markers such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).
- Interaction with enzymes and proteins involved in cancer and microbial infections.
Biological Activity
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its ability to inhibit certain biochemical pathways suggests that it could be developed into therapeutic agents.
Antimicrobial Activity
Studies have shown that compounds similar to this compound can inhibit bacterial growth. The diazene moiety is thought to play a crucial role in this activity by disrupting cellular processes in pathogens.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties, particularly through its action on protein-protein interactions involved in tumor growth and metastasis. For instance, it has been noted for its potential effects on pathways related to programmed cell death and cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Eigenschaften
IUPAC Name |
N-phenyliminoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUDBWPLMDAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483978 | |
Record name | 1-Acetyl-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13443-97-5 | |
Record name | 1-Acetyl-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.